

The Biological Activity of FAK-IN-11: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of **FAK-IN-11**, a known inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing survival, proliferation, migration, and adhesion.[1][2] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][3] This document summarizes the known quantitative data for **FAK-IN-11** and other relevant FAK inhibitors, provides detailed experimental protocols for key biological assays, and visualizes essential signaling pathways and workflows.

Mechanism of Action and In Vitro Activity

FAK-IN-11 functions as a Focal Adhesion Kinase (FAK) inhibitor by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of the FAK protein.[4] This inhibition of FAK's kinase activity disrupts downstream signaling cascades.

Cytotoxic and Anti-proliferative Activity

FAK-IN-11 has demonstrated cytotoxic effects in human breast cancer cell lines. Specifically, in MDA-MB-231 cells, **FAK-IN-11** exhibits an IC50 of 13.73 μM. Studies on other FAK inhibitors have shown a range of potencies against various cancer cell lines, highlighting the therapeutic potential of targeting FAK.



Inhibitor	Cell Line(s)	IC50 (μM)	Reference
FAK-IN-11	MDA-MB-231	13.73	
PF-573228	F-G, SKOV-3, PC3	0.03 - 0.1	-
Compound 18b	Hela, HCT116, MDA- MB-231	0.27, 0.19, 0.26	-
VS-4718	Pediatric preclinical models	0.25 - 3.53	_
Y11	SW620, BT474	~10-20 (clonogenicity)	-

Kinase Inhibition

The primary mechanism of **FAK-IN-11** is the direct inhibition of FAK's kinase activity. In vitro kinase assays are essential for quantifying the potency of inhibitors. While specific Ki or enzymatic IC50 values for **FAK-IN-11** are not readily available in the public domain, other FAK inhibitors have been extensively characterized.

Inhibitor	Target(s)	IC50 (nM)	Reference
PF-573228	FAK	4	
GSK2256098	FAK	0.4	
VS-4718	FAK	1.5	-
PF-431396	FAK/PYK2	2 (FAK), 11 (PYK2)	-
Y11	FAK (autophosphorylation)	~50	_

Effects on Cellular Signaling

FAK acts as a central node in a complex network of signaling pathways. Its inhibition by compounds like **FAK-IN-11** can have profound effects on downstream cellular processes.

FAK Signaling Pathway

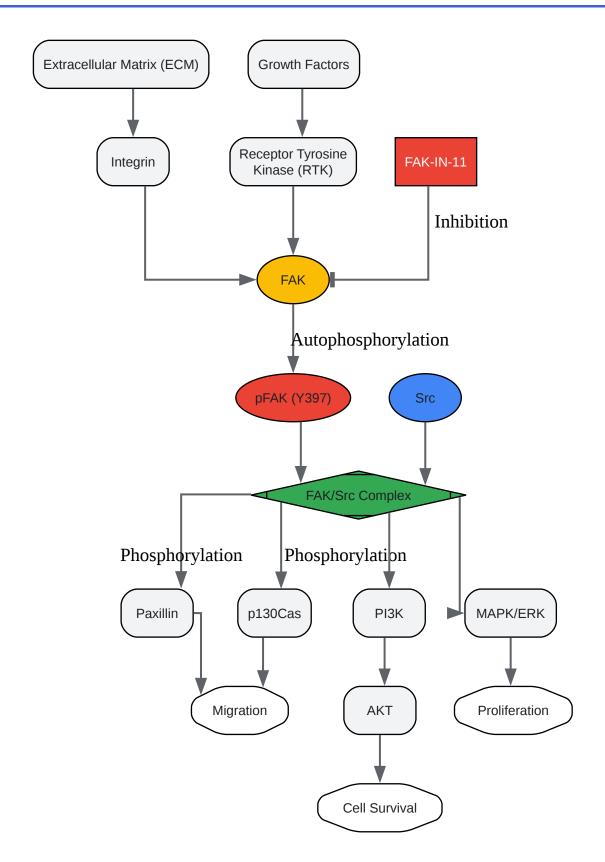


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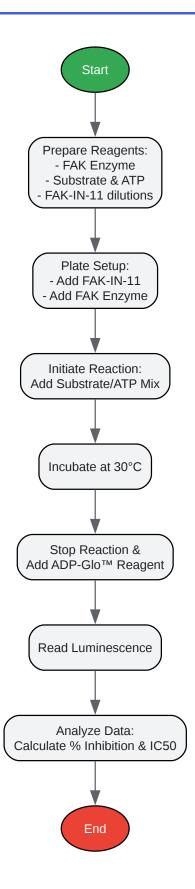
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Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors leads to the autophosphorylation of FAK at Tyrosine 397 (Y397). This event creates a docking site for SH2 domain-containing proteins, most notably Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, leading to the activation of pathways such as the PI3K/AKT and MAPK/ERK cascades, which promote cell survival, proliferation, and migration.









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